molecular formula C11H16O4 B2805267 2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid CAS No. 2116201-81-9

2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid

Cat. No. B2805267
CAS RN: 2116201-81-9
M. Wt: 212.245
InChI Key: GERXLPFYYYKBMM-UHFFFAOYSA-N
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Description

2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid is a chemical compound with the CAS Number: 2116201-81-9 . It has a molecular weight of 212.25 . The compound is in the form of an oil and is stored at a temperature of 4°C .


Synthesis Analysis

The synthesis of compounds similar to this compound, such as 2-azaspiro[3.3]heptane-derived amino acids, has been reported . The four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O4/c1-2-15-9(14)11(8(12)13)6-10(7-11)4-3-5-10/h2-7H2,1H3,(H,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.

It is stored at a temperature of 4°C . The compound has a molecular weight of 212.25 .

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has explored derivatives of 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid for their potential applications in creating novel compounds with unique conformational structures. These compounds include conformationally restricted cyclopropane amino acids and spiro-linked amino acids, which serve as rigid analogues of γ-aminobutyric acid and glutamic acid, respectively. These analogues are synthesized to study their chemical properties and potential interactions with biological systems, particularly for mechanistic studies or the systematic search for biologically active compounds (Yashin et al., 2015); (Yashin et al., 2019).

Applications in Medicinal Chemistry and Drug Design

The spiro[3.3]heptane scaffold, a core structure in this compound derivatives, has been utilized in the synthesis of fluorinated building blocks. These compounds are notable for their three-dimensional shape and unique pattern of fluorine substitution, offering promising avenues in medicinal chemistry and drug design. The potential of these fluorinated analogs lies in their ability to interact specifically with biological targets, highlighting the importance of the spiro[3.3]heptane scaffold in developing new therapeutic agents (Chernykh et al., 2016).

Structural and Conformational Studies

Conformationally restricted analogues based on the spiro[3.3]heptane skeleton, including those related to this compound, have been synthesized to probe the topologies of different glutamate receptors. These analogues provide a framework for understanding how the spatial arrangement of functional groups affects receptor binding and activation, contributing to the design of more selective and effective therapeutic agents (Radchenko et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-15-9(14)11(8(12)13)6-10(7-11)4-3-5-10/h2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERXLPFYYYKBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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